

Spectroscopic Analysis of 1-(3-Bromo-5-methylphenyl)ethanone: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-(3-Bromo-5-methylphenyl)ethanone

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For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical guide to the spectroscopic properties of **1-(3-Bromo-5-methylphenyl)ethanone** (CAS No. 1379325-64-0). It is important to note that despite a comprehensive search of scientific literature and chemical databases, publicly available, experimentally determined spectroscopic data for this specific compound could not be located. The data presented herein is therefore predicted based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), and by analogy to structurally related compounds.

Introduction

1-(3-Bromo-5-methylphenyl)ethanone is a halogenated aromatic ketone with the molecular formula C₉H₉BrO.^{[1][2]} Its structure suggests its potential as a key intermediate in organic synthesis, particularly in the development of pharmaceutical compounds such as VEGFR-2 inhibitors for cancer research.^[1] An understanding of its spectroscopic characteristics is crucial for its identification, purity assessment, and quality control in synthetic applications. This guide provides an in-depth overview of its predicted spectroscopic data and the general methodologies for their acquisition.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **1-(3-Bromo-5-methylphenyl)ethanone**. These predictions are derived from the analysis of substituent effects on the chemical shifts of aromatic protons and carbons, characteristic infrared absorption frequencies of functional groups, and expected fragmentation patterns in mass spectrometry.

Predicted ^1H NMR Data

Solvent: CDCl_3 , Reference: TMS ($\delta = 0.00$ ppm)

Chemical Shift (δ , ppm)	Multiplicity	Number of Protons	Assignment
~7.8 - 7.9	Singlet	1H	Aromatic H
~7.6 - 7.7	Singlet	1H	Aromatic H
~7.5 - 7.6	Singlet	1H	Aromatic H
~2.5 - 2.6	Singlet	3H	$-\text{COCH}_3$
~2.4 - 2.5	Singlet	3H	Ar- CH_3

Rationale for Prediction: The aromatic protons are expected to appear as singlets due to their meta-relationship to each other, which typically results in very small or no observable coupling. The electron-withdrawing acetyl group and the bromine atom will deshield the aromatic protons, causing them to resonate at a relatively downfield region. The methyl protons of the acetyl and aromatic methyl groups are expected to appear as sharp singlets in the upfield region.

Predicted ^{13}C NMR Data

Solvent: CDCl_3 , Reference: TMS ($\delta = 0.00$ ppm)

Chemical Shift (δ , ppm)	Assignment
~197 - 198	C=O
~140 - 141	Ar-C (quaternary)
~138 - 139	Ar-C (quaternary)
~135 - 136	Ar-CH
~130 - 131	Ar-CH
~128 - 129	Ar-CH
~122 - 123	Ar-C (quaternary, C-Br)
~26 - 27	-COCH ₃
~21 - 22	Ar-CH ₃

Rationale for Prediction: The carbonyl carbon is expected to have the most downfield chemical shift. The quaternary carbons, including the one attached to the bromine atom, will have distinct chemical shifts. The chemical shifts of the aromatic CH carbons are influenced by the positions of the bromo, methyl, and acetyl substituents. The methyl carbons will appear at the most upfield region of the spectrum.

Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3050 - 3100	Medium	Aromatic C-H stretch
~2920 - 2960	Medium	Aliphatic C-H stretch (methyl)
~1680 - 1700	Strong	C=O stretch (aromatic ketone)
~1550 - 1600	Medium-Strong	Aromatic C=C stretch
~1200 - 1300	Medium	C-C stretch
~1000 - 1100	Medium	C-Br stretch
~800 - 900	Strong	Aromatic C-H bend (out-of-plane)

Rationale for Prediction: The IR spectrum is expected to be dominated by a strong absorption band for the carbonyl group of the ketone. Characteristic peaks for aromatic and aliphatic C-H stretching, as well as aromatic C=C stretching, will also be present. The C-Br stretch typically appears in the fingerprint region.

Predicted Mass Spectrometry (MS) Data

Ionization Mode: Electron Ionization (EI)

m/z	Relative Intensity	Assignment
212/214	High	[M] ⁺ (Molecular ion peak, bromine isotope pattern)
197/199	Medium	[M - CH ₃] ⁺
170/172	Low	[M - COCH ₃] ⁺
118	Medium	[M - Br - CO] ⁺
91	High	[C ₇ H ₇] ⁺ (Tropylium ion)
43	Very High	[CH ₃ CO] ⁺

Rationale for Prediction: The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). Common fragmentation pathways for aromatic ketones include the loss of the methyl group and the acetyl group. The base peak is likely to be the acylium ion at m/z 43.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of a solid organic compound like **1-(3-Bromo-5-methylphenyl)ethanone**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., deuterated chloroform, CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added.

- **Instrument Setup:** The NMR spectrometer is tuned to the appropriate frequency for the nucleus being observed (e.g., ^1H or ^{13}C).
- **Data Acquisition:** The sample is placed in the magnet, and a series of radiofrequency pulses are applied. The resulting free induction decay (FID) signal is detected.
- **Data Processing:** The FID is converted into a spectrum using a Fourier transform. The spectrum is then phased, baseline-corrected, and referenced to the TMS signal.

Infrared (IR) Spectroscopy

- **Sample Preparation (KBr Pellet Method):** A few milligrams of the solid sample are ground with anhydrous potassium bromide (KBr) in a mortar and pestle. The mixture is then compressed into a thin, transparent pellet using a hydraulic press.
- **Background Spectrum:** A background spectrum of the empty sample compartment is recorded.
- **Sample Spectrum:** The KBr pellet containing the sample is placed in the sample holder of the IR spectrometer.
- **Data Acquisition:** The IR spectrum is recorded, typically in the range of 4000-400 cm^{-1} . The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

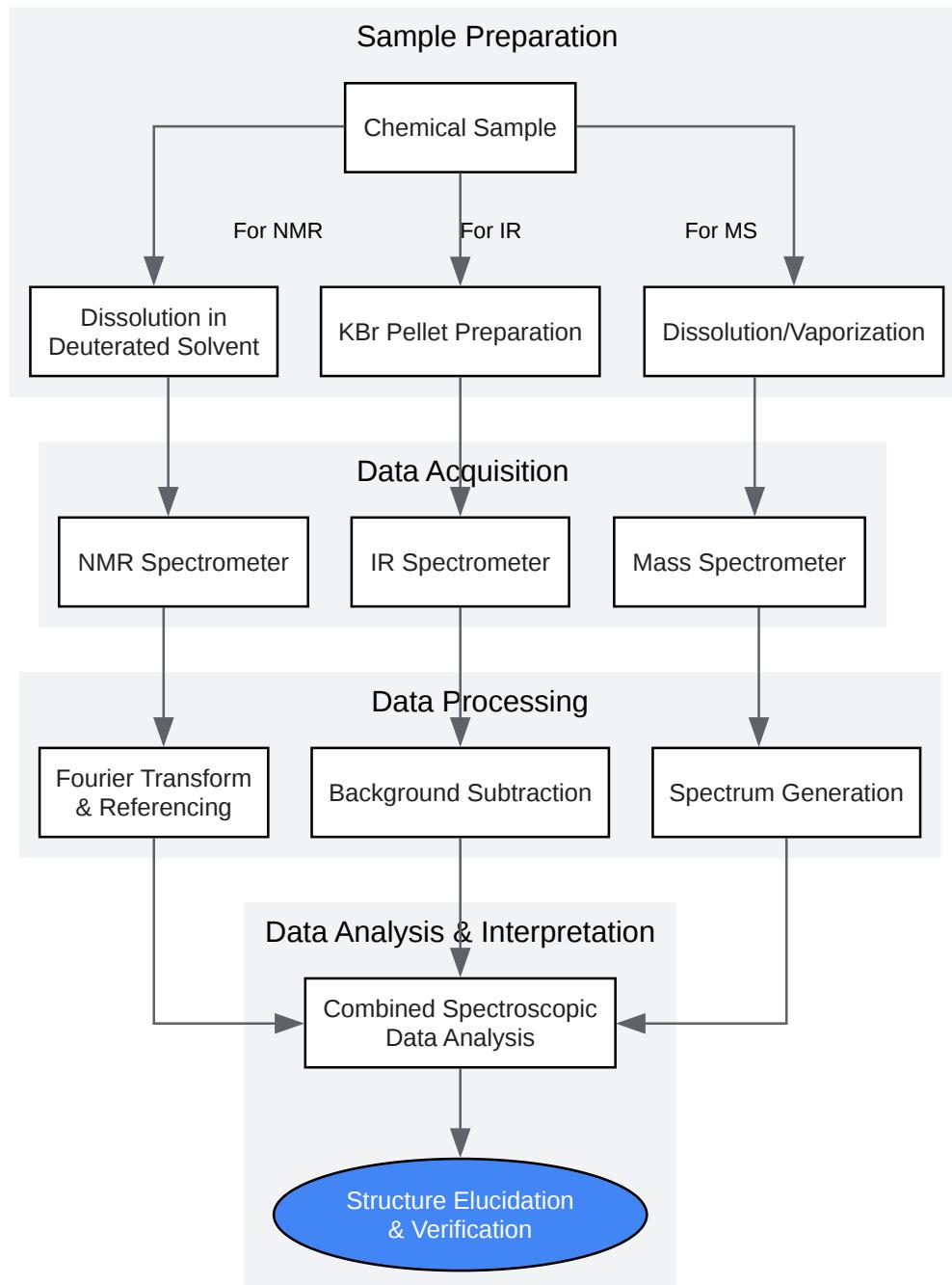
- **Sample Introduction:** For a solid sample, it can be introduced into the mass spectrometer via a direct insertion probe or by first dissolving it in a suitable solvent and injecting it into a gas chromatograph (GC-MS).
- **Ionization:** In the ion source, the sample molecules are ionized. Electron ionization (EI) is a common method for this type of compound, where a high-energy electron beam bombards the molecules.
- **Mass Analysis:** The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

- Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z .

Visualization of Spectroscopic Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

General Workflow for Spectroscopic Analysis

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Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

Conclusion

While experimental spectroscopic data for **1-(3-Bromo-5-methylphenyl)ethanone** is not readily available in the public domain, a comprehensive understanding of its likely spectroscopic characteristics can be achieved through predictive methods. The data and protocols presented in this guide offer a valuable resource for researchers and scientists working with this compound, aiding in its synthesis, identification, and quality assessment. It is recommended that experimental data be acquired and compared with these predictions for definitive structural confirmation.

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